molecular formula C7H5Cl2NO B1311563 2,6-Dichlorobenzaldoxime CAS No. 25185-95-9

2,6-Dichlorobenzaldoxime

Cat. No.: B1311563
CAS No.: 25185-95-9
M. Wt: 190.02 g/mol
InChI Key: YBSXDWIAUZOFFV-ONNFQVAWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzaldoxime can be synthesized through the reaction of 2,6-dichlorobenzal chloride or 2,6-dichlorobenzyl chloride with hydroxylamine in the presence of a strong mineral acid . The reaction typically proceeds under mild conditions, making it suitable for large-scale production.

Industrial Production Methods: The industrial production of this compound involves the chlorination of 2,6-dichlorotoluene followed by oximation . This method is efficient and cost-effective, allowing for the production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorobenzaldoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be employed.

Major Products Formed:

    Oxidation: 2,6-Dichlorobenzonitrile.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzaldoximes depending on the nucleophile used.

Scientific Research Applications

2,6-Dichlorobenzaldoxime has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2,6-Dichlorobenzaldoxime involves its interaction with specific molecular targets and pathways. As an oxime, it can form stable complexes with metal ions, which can influence various biochemical processes. In the case of its use as an intermediate in insecticides, it disrupts the normal functioning of insect nervous systems, leading to their death .

Comparison with Similar Compounds

  • 2,4-Dichlorobenzaldoxime
  • 3,5-Dichlorobenzaldoxime
  • 2,6-Dichlorobenzonitrile

Comparison: 2,6-Dichlorobenzaldoxime is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 2,4-Dichlorobenzaldoxime and 3,5-Dichlorobenzaldoxime, the 2,6-substitution pattern provides distinct steric and electronic effects, making it more suitable for certain synthetic applications .

Properties

IUPAC Name

(NE)-N-[(2,6-dichlorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSXDWIAUZOFFV-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067066
Record name Benzaldehyde, 2,6-dichloro-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25185-95-9
Record name Benzaldehyde, 2,6-dichloro-, oxime
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 2,6-dichloro-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichlorobenzaldehyde oxime
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Alternate procedure: Add triethylamine (23.1 g, 229 mmol) dropwise to a solution of 2,6-dichloro-benzaldehyde (20.0 g, 114 mmol) and hydroxylamine hydrochloride (10.3 g, 149 mmol) in dichloromethane (200 mL). Stir the reaction mixture for 8 h. Add water (200 mL). Separate the phases and extract the aqueous phase with dichloromethane (100 mL). Wash the combined organic phases with water (100 mL). Concentrate the combined organic phases to provide 28.8 g (94%) of the title compound.
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

2,6-Dichloro-benzaldehyde (7.0 g, 40 mmol) and hydroxylamine hydrochloride (2.16 g, 44 mmol) are added to 10 mL of water and 30 mL of methanol. Sodium hydroxide (4.0 g, 100 mmol) is dissolved in 8 mL of water slowly. The sodium hydroxide solution is added to the benzaldehyde solution. The reaction is stirred overnight. The reaction mixture is partitioned between ethyl acetate and water. The organic layer is washed with brine and dried over solid sodium sulfate. The organic layer is filtered and the solvent is removed under reduced pressure to yield the title compound.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Sodium hydroxide 3N (3.14 L, 9.43 mol) is added dropwise to a stirred suspension of hydroxylamine hydrochloride (675.55 g, 9.43 mol) in 0.5 L of water at 0° C. To this mixture is added dropwise a suspension of 2,6-dichlorobenzaldehyde (1500 g, 8.57 mol) in 7.5 L of ethanol and the reaction is heated at 90° C. overnight. The mixture is cooled to room temperature and then, concentrated to dryness. The solid is triturated in a mixture of H2O/EtOH, 10:1 (4.4 L), filtered and dried under high vacuum at 45° C. overnight. 1621.78 g of title compound (99%) is obtained as a white solid. MS (m/e): 190 (M+1)
Quantity
3.14 L
Type
reactant
Reaction Step One
Quantity
675.55 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
1500 g
Type
reactant
Reaction Step Two
Quantity
7.5 L
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods IV

Procedure details

50.0 g (0.286 mol) of 2,6-dichlorobenzaldehyde were added to 250 ml of tetrahydrofuran and 250 ml of water, and 26.0 g (0.159 mol) of hydroxylammonium sulfate were added. The mixture was then stirred at 40° C. for 3 h, keeping the pH at 4-5 by adding sodium bicarbonate solution. The tetrahydrofuran was then distilled off under reduced pressure, and the residue was extracted with methyl tert-butyl ether, and the solution was dried over sodium sulfate and concentrated under reduced pressure. Yield 54.3 g (99.9%) of solid of melting point 150° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Dichlorobenzaldoxime
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Reactant of Route 6
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Customer
Q & A

Q1: What structural information about 2,6-Dichlorobenzaldoxime can be obtained from its proton magnetic resonance (PMR) spectrum?

A1: The proton magnetic resonance (PMR) spectrum of this compound provides insights into its structure, particularly regarding its non-planarity. Analysis of the coupling constant between the C-H proton in the sidechain and the para ring proton allows for the estimation of the degree to which the molecule deviates from a planar conformation []. This information is valuable for understanding the molecule's potential interactions and reactivity.

Q2: Has this compound been studied in any biological contexts?

A2: Yes, one of the provided studies investigated the conversion of α[15N]amino-2,6-dichlorobenzaldoxime into [15N]2,6-dichlorobenzonitrile within a soil culture []. This research suggests that this compound can undergo biotransformation in the environment, potentially by microbial activity.

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